molecular formula C18H18N2 B1289198 3-Cyanomethyl-1-benzhydryl azetidine

3-Cyanomethyl-1-benzhydryl azetidine

Cat. No.: B1289198
M. Wt: 262.3 g/mol
InChI Key: LJQRIZHZZWBLOK-UHFFFAOYSA-N
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Description

3-Cyanomethyl-1-benzhydryl azetidine is a nitrogen-containing four-membered heterocyclic compound featuring a benzhydryl group (two phenyl rings attached to a central carbon) at the N1 position and a cyanomethyl substituent at the C3 position. Azetidines are increasingly recognized as valuable scaffolds in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties . The benzhydryl group may enhance lipophilicity and target binding, while the cyanomethyl substituent could influence electronic properties and metabolic stability . Such derivatives are often explored in drug discovery for conditions requiring CNS penetration or protein-protein interaction inhibition, as seen in azetidine-based Stat3 inhibitors .

Properties

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRIZHZZWBLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255755
Record name 3-Azetidineacetonitrile, 1-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-42-2
Record name 3-Azetidineacetonitrile, 1-(diphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162698-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetonitrile, 1-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

A. 3,3-Diarylazetidines (e.g., 3,3-Diaryloxindoles)

  • Structure: Feature two aryl groups at C3, unlike the benzhydryl (N1) and cyanomethyl (C3) substituents in the target compound.
  • Activity: 3,3-Diaryloxindoles exhibit antibacterial and anti-inflammatory properties, attributed to their planar aromatic systems .
  • Metabolic Stability: Diarylated azetidines show moderate stability, but the cyanomethyl group in the target compound may reduce oxidative metabolism compared to unsubstituted analogues .

B. N1-Substituted Azetidines (e.g., Urethane- or Acyl-Functionalized Derivatives)

  • Structure : N1 modifications (e.g., urethane, urea) are common in drug candidates to optimize solubility and potency . The benzhydryl group in the target compound introduces steric bulk, which could hinder metabolic degradation but may also reduce solubility .
  • Activity : N1-aromatic substituents (e.g., benzhydryl) are associated with improved target engagement in Stat3 inhibitors, as seen in compound H182 .

C. Azetidines with C3 Substituents (e.g., Methyl, Spiro-Pyrrolidine)

  • Methyl Substitution: Introducing a methyl group at C2 (e.g., compounds 12a/b in ) reduces oxidation but weakens potency (EC50 > 1,000 nM) . The cyanomethyl group in the target compound may balance metabolic stability and potency by combining electron-withdrawing effects with moderate steric hindrance.
  • Spiro-Pyrrolidine: Larger substituents like spiro-pyrrolidine reduce potency (EC50 = 324–500 nM) and impair receptor activation , suggesting that the compact cyanomethyl group in the target compound is advantageous for maintaining activity.
Reactivity and Redox Properties
  • Ring-Opening Energetics: Azetidine derivatives undergo ring-opening via photoinduced electron transfer. Oxidation lowers the energy barrier for ring opening, while one-electron reduction facilitates heterocycle cleavage . The cyanomethyl group’s electron-withdrawing nature may stabilize the ring against reduction-driven degradation.
  • Photosensitizer Compatibility : N,N-dimethylaniline is effective in triggering azetidine cycloreversion via electron transfer . The benzhydryl group’s aromaticity in the target compound may enhance compatibility with similar photosensitizers.
Physicochemical Properties
Property 3-Cyanomethyl-1-benzhydryl Azetidine (Inferred) 3-Methoxy Azetidine (e.g., 10 ) 3-Cyano Azetidine (e.g., 12 ) Spiro-Pyrrolidine Azetidine (e.g., 13a )
logD ~2.8–3.2 2.7 2.6 3.1
TPSA (Ų) ~90–100 94 108 85
Metabolic Stability High (predicted) Moderate Moderate Low
CNS MPO Score ≥4 (predicted) 4.2 3.8 3.5
  • The benzhydryl group’s lipophilicity may counterbalance high TPSA, maintaining CNS eligibility (CNS MPO ≥4) .

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